1-(4-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrrole fused ring system, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One common method includes the reaction of 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, benzaldehyde, and benzylamine under mild conditions The products can be easily isolated by crystallization without the need for chromatography .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . Additionally, its potential therapeutic effects are linked to its interaction with specific enzymes and receptors involved in disease processes .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Pyrrole derivatives: These compounds, which include pyrrole rings, exhibit a wide range of biological activities and are used in various medicinal and industrial applications.
Chromone derivatives: These compounds, which include chromone rings, are known for their antioxidant and therapeutic properties.
Properties
Molecular Formula |
C20H17NO4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C20H17NO4/c1-11-4-9-15-14(10-11)18(22)16-17(21(2)20(23)19(16)25-15)12-5-7-13(24-3)8-6-12/h4-10,17H,1-3H3 |
InChI Key |
SNOAJPUCPYHYME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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